5-(4-chlorophenoxymethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
Preparation Methods
The synthesis of WAY-301122 involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form 4-chlorophenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base to yield WAY-301122. Industrial production methods typically involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
WAY-301122 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
WAY-301122 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its cytotoxic effects on cancer cells, particularly its ability to inhibit DNA topoisomerase II.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent.
Industry: It is used in the development of fungicides and other bioactive compounds
Mechanism of Action
WAY-301122 exerts its effects primarily through the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, WAY-301122 induces DNA damage and apoptosis in cancer cells. The molecular targets and pathways involved include the DNA topoisomerase II enzyme and the apoptotic signaling pathways .
Comparison with Similar Compounds
WAY-301122 is unique due to its dual chlorophenyl and triazole-thiol structure, which contributes to its potent bioactivity. Similar compounds include:
Etoposide: Another DNA topoisomerase II inhibitor used in cancer treatment.
Mitoxantrone: A synthetic anthracenedione with similar mechanisms of action.
Doxorubicin: An anthracycline antibiotic that also targets DNA topoisomerase II
WAY-301122 stands out due to its specific structural features and the combination of its cytotoxic, anti-cancer, and fungicidal properties.
Properties
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-10-1-5-12(6-2-10)20-14(18-19-15(20)22)9-21-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGDUTFBYUEICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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